Enhanced Lipophilicity (LogP) Compared to Sarcosine
N-(2-methoxyethyl)-N-methylglycine demonstrates a significantly higher LogP value compared to sarcosine (N-methylglycine), indicating greater lipophilicity. This is a direct consequence of the 2-methoxyethyl substitution [REFS-1, REFS-2]. The increased LogP is a key differentiator for designing compounds intended for passive membrane permeability or for partitioning into organic phases during extraction.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = -2.6 |
| Comparator Or Baseline | Sarcosine (N-methylglycine): LogP = -2.8 |
| Quantified Difference | ΔLogP = 0.2 (Target compound is less negative, i.e., more lipophilic) |
| Conditions | Predicted LogP values from vendor technical datasheets; calculated using standardized algorithms (e.g., ACD/Labs). |
Why This Matters
This quantifiable shift in lipophilicity can influence drug-like properties such as membrane permeability and oral absorption, making this analog a more suitable starting point for certain CNS-targeted programs or for improving organic phase extraction yields.
- [1] Sielc. Methylglycine (Sarcosine). Product Data Sheet (LogP). Accessed 2026-04-23. View Source
